![molecular formula C23H18F3NO6 B2899325 Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951931-88-7](/img/structure/B2899325.png)
Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H18F3NO6 and its molecular weight is 461.393. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Research
Scientific Field
Virology
Application Summary
Compounds with indole derivatives have shown potential in antiviral applications. This compound could be explored for its efficacy against various viral infections.
Methods of Application
Synthesis of derivatives and their testing against a panel of RNA and DNA viruses in vitro would be the initial step. The compound’s inhibitory activity would be quantified using IC50 values.
Results Summary
Successful outcomes might include potent antiviral agents with low IC50 values and high selectivity indices .
Anticancer Agents
Scientific Field
Oncology
Application Summary
The structural complexity of the compound suggests potential as an anticancer agent, targeting specific pathways or mutations unique to cancer cells.
Methods of Application
The compound would undergo cytotoxicity assays against various cancer cell lines. Further in vivo studies would assess its therapeutic potential and side effects.
Results Summary
Findings could include dose-response curves, survival rates, and tumor growth inhibition percentages .
Anti-HIV Therapy
Scientific Field
Immunology
Application Summary
Indole derivatives have been investigated for their anti-HIV properties. This compound could contribute to the development of new therapies for HIV.
Methods of Application
Testing would involve evaluating the compound’s ability to inhibit HIV replication in infected cells and its effect on viral load in animal models.
Results Summary
Promising results would show a decrease in viral replication rates and an increase in CD4+ T-cell counts .
Antioxidant Development
Application Summary
Antioxidants play a crucial role in protecting cells from oxidative stress. This compound could be synthesized and tested for its antioxidant properties.
Methods of Application
Assays like DPPH and ABTS would be used to evaluate the compound’s radical scavenging activity.
Results Summary
Effective antioxidants would demonstrate high radical scavenging activity, reflected in low EC50 values .
Anti-Inflammatory Drugs
Scientific Field
Pharmacology
Application Summary
Due to the anti-inflammatory activities of indole derivatives, this compound could be developed into a novel anti-inflammatory medication.
Methods of Application
In vivo testing on animal models would be conducted to assess the compound’s ability to reduce inflammation.
Results Summary
Positive results would show significant reduction in biomarkers of inflammation, such as cytokines and CRP levels .
Neuroprotective Treatments
Scientific Field
Neurology
Application Summary
The neuroprotective potential of indole derivatives makes this compound a candidate for treating neurodegenerative diseases.
Methods of Application
Neuroprotection assays, including cell viability and apoptosis assays, would be performed on neuronal cell cultures.
Results Summary
A successful neuroprotective agent would prevent neuronal death and maintain synaptic function under stress conditions .
These applications are speculative and based on the potential characteristics of the compound. Actual applications would require extensive research and empirical data to support these hypotheses. For the latest and most specific information, consulting current scientific literature and databases is recommended.
Antimicrobial Agents
Scientific Field
Microbiology
Application Summary
Indole derivatives have been recognized for their antimicrobial properties. This compound could be synthesized and tested against a variety of bacterial and fungal pathogens.
Methods of Application
The compound would be evaluated using disk diffusion and broth microdilution methods to determine its minimum inhibitory concentration (MIC) against different microbial strains.
Results Summary
Effective antimicrobial agents would exhibit low MIC values, indicating a strong ability to inhibit microbial growth .
Antitubercular Activity
Scientific Field
Infectious Diseases
Application Summary
Given the need for new antitubercular drugs, this compound could be explored for its potential activity against Mycobacterium tuberculosis.
Methods of Application
The compound’s efficacy would be tested in vitro against various strains of M. tuberculosis, and its ability to inhibit bacterial replication would be assessed.
Results Summary
Promising compounds would show significant inhibition of bacterial growth and could lead to the development of new treatments for tuberculosis .
Antidiabetic Therapeutics
Scientific Field
Endocrinology
Application Summary
Indole derivatives have shown potential in modulating blood glucose levels. This compound could be investigated for its antidiabetic effects.
Methods of Application
Animal models of diabetes would be used to test the compound’s ability to regulate insulin secretion and glucose metabolism.
Results Summary
Successful applications would result in stabilized blood glucose levels and improved insulin sensitivity in diabetic models .
Antimalarial Research
Scientific Field
Parasitology
Application Summary
The compound could be assessed for its antimalarial activity, particularly against Plasmodium species.
Methods of Application
In vitro assays would be conducted to evaluate the compound’s inhibitory effect on Plasmodium falciparum growth and replication.
Results Summary
Effective antimalarial agents would demonstrate potent activity in inhibiting parasite growth, with low IC50 values against P. falciparum .
Anticholinesterase Agents
Scientific Field
Neuropharmacology
Application Summary
This compound could be explored for its potential as an anticholinesterase agent, which could have applications in treating conditions like Alzheimer’s disease.
Methods of Application
The compound would be tested for its ability to inhibit acetylcholinesterase activity in vitro, using enzyme assays.
Results Summary
Compounds with anticholinesterase activity would show a decrease in acetylcholinesterase activity, potentially leading to improved cognitive function in neurodegenerative diseases .
Environmental Chemistry
Scientific Field
Environmental Science
Application Summary
The compound’s structural features suggest it could be used in environmental chemistry, possibly as a sensor or a detoxifying agent for pollutants.
Methods of Application
The compound would be tested for its ability to bind or degrade various environmental pollutants in simulated conditions.
Results Summary
A successful environmental application would result in the compound’s demonstrated ability to reduce pollutant levels or to act as a sensitive detector for specific contaminants .
属性
IUPAC Name |
methyl 4-[[9-cyclopropyl-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO6/c1-30-22(29)12-2-6-14(7-3-12)32-20-18(28)15-8-9-17-16(10-27(11-31-17)13-4-5-13)19(15)33-21(20)23(24,25)26/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDAQQQQJQSWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

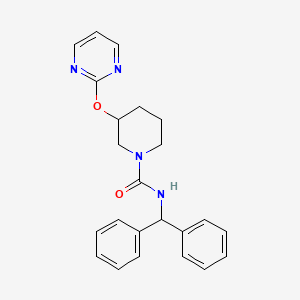
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)
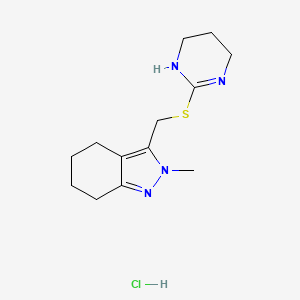
![2,3-Dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2899247.png)
![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)
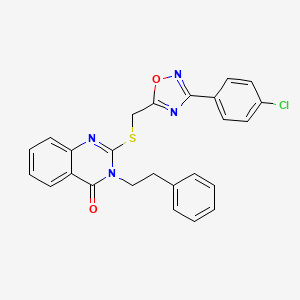
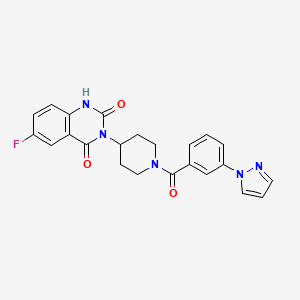
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
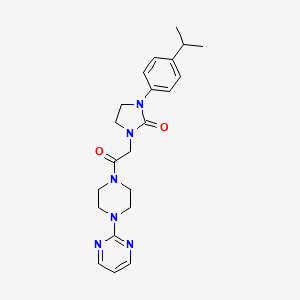
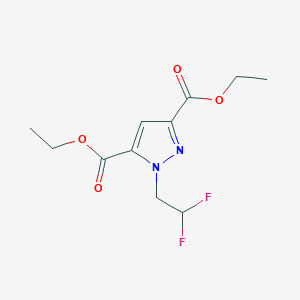
![2-[1-(2-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2899259.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2899262.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)